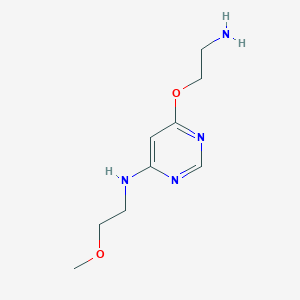

6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-14-5-3-11-8-6-9(13-7-12-8)15-4-2-10/h6-7H,2-5,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUYBMABTGIZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Chloropyrimidine Precursors

A common approach to synthesize 6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine involves the substitution of chlorine atoms on 2-amino-4,6-dichloropyrimidine with nucleophilic amines and aminoethoxy reagents.

- Starting materials: 2-amino-4,6-dichloropyrimidine or 2-chloro-4,6-dimethoxypyrimidine derivatives.

- Nucleophiles: Amines such as 2-methoxyethylamine and 2-aminoethanol derivatives.

- Reaction conditions: Solvent-free or aqueous media, often with bases like triethylamine or under acidic catalysis.

- Temperature: Typically 80–120 °C.

- Time: 3–10 hours depending on conditions.

This method is supported by the synthesis of 2-aminopyrimidine derivatives where 2-amino-4,6-dichloropyrimidine reacts with various amines in the presence of triethylamine at 80–90 °C under solvent-free conditions, yielding high purity products in good to excellent yields.

Amination in Aqueous or Alcoholic Media with Acid Catalysis

Hydrochloric acid-promoted amination of chloropyrimidines in water or alcohol solvents is another effective method:

- Procedure: The pyrimidine substrate (e.g., 4-chloropyrimidine derivatives) is mixed with amines in water or 2-propanol with catalytic amounts of HCl.

- Temperature: 80 °C.

- Duration: 1–22 hours.

- Work-up: After reaction, neutralization with sodium carbonate solution, filtration, and extraction with ethyl acetate.

- Purification: Silica-gel flash chromatography.

This method has been successfully applied to similar pyrimidine amination reactions, yielding high purity aminopyrimidines with good isolated yields (e.g., 89% yield for related compounds).

Solvent-Free Fusion of Amines with Dichloropyrimidines

A solvent-free fusion technique involves heating the dichloropyrimidine with the desired amines and base:

- Reagents: 2-amino-4,6-dichloropyrimidine, 2-methoxyethylamine, 2-aminoethanol or derivatives, and triethylamine.

- Conditions: Heating at 80–90 °C without solvent.

- Advantages: Environmentally friendly, high yield, and simple operation.

- Isolation: Addition of water to precipitate the product, filtration, and recrystallization from ethanol.

This approach is effective for synthesizing a variety of 2-aminopyrimidine derivatives, including those with aminoethoxy substituents.

Use of Protected Aminoethoxy Intermediates

In some synthetic routes, protected aminoethoxy groups such as 2-(trimethylsilyl)ethoxy moieties are introduced first, followed by deprotection:

- Example: Reaction of pyrimidine derivatives with 2-(trimethylsilyl)ethoxy-substituted amines in alcoholic solvents with acid catalysis.

- Purpose: Protecting groups improve reaction selectivity and stability.

- Deprotection: Removal of silyl groups under mild acidic or fluoride ion conditions after amination.

This method is detailed in amination reactions of pyrrolo-pyrimidines and can be adapted to synthesize 6-(2-aminoethoxy) substituted pyrimidines.

Industrial Scale Synthesis via Pressurized Ammoniation

For large-scale or industrial production, pressurized ammoniation of chloropyrimidine derivatives is employed:

- Reagents: 2-chloro-4,6-dimethoxypyrimidine dissolved in solvent.

- Reaction vessel: High-pressure autoclave.

- Conditions: Ammonia gas pressure 5000–8000 kPa, temperature 20–120 °C, reaction time 3–10 hours.

- Outcome: High yield and purity of aminopyrimidine intermediates.

- Advantages: Scalability, environmental friendliness, and cost-effectiveness.

This method is described in patent literature for synthesizing 2-amino-4,6-dimethoxypyrimidine derivatives, which can be further functionalized to the target compound.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Characterization: Products are confirmed by NMR spectroscopy (1H, 13C), mass spectrometry (EI-MS, HRMS), and elemental analysis.

- Purity: Achieved via recrystallization or silica-gel chromatography.

- Yields: Generally range from 70% to over 90%, depending on method and scale.

- Environmental aspects: Solvent-free and aqueous methods reduce hazardous waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ether groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original amino or ether groups.

Scientific Research Applications

Pharmacological Applications

6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine has emerged as a promising lead compound in the development of drugs targeting protein kinases. Protein kinases are critical in various cellular processes, including signal transduction and cell division, making them attractive targets for cancer therapy and other diseases.

Potential Therapeutic Areas

- Cancer Treatment : The compound may inhibit specific kinases involved in tumor growth.

- Inflammatory Diseases : It could modulate pathways associated with inflammation.

- Neurological Disorders : Potential applications in conditions where kinase activity is disrupted.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies may involve:

- Binding affinity assays to assess interaction strength with target proteins.

- Cell-based assays to evaluate biological activity in relevant models.

These studies provide insights into the therapeutic potential and safety profile of the compound.

Comparative Analysis with Related Compounds

Several compounds share structural characteristics with this compound, which can influence their biological activity:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(2-methoxyethoxy)-6-methylpyrimidin-2-amine | Methyl group at position 6 | Modulates different kinases compared to target compound |

| N-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Contains a pyrazolo structure | Potentially broader spectrum of activity |

| N6-(adamantan-2-yl)-4-methoxy-5-nitrosopyrimidine-2,6-diamine | Adamantane moiety enhances lipophilicity | Unique scaffold providing distinct pharmacological properties |

This table illustrates how variations in substitution patterns can significantly influence biological activity and therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified N-Substituents

Compounds with variations in the N-substituents of the pyrimidin-4-amine core are well-documented (). For example:

Key Insight : The 2-methoxyethyl group in the target compound introduces an ether linkage, which may reduce metabolic degradation compared to alkyl chains in analogs like N-ethyl or N-isobutyl derivatives .

Thieno[2,3-d]Pyrimidin-4-Amine Derivatives

Thieno-pyrimidine derivatives () replace the pyrimidine core with a fused thiophene ring, altering electronic properties and biological activity:

Pyrimidin-4-Amine Derivatives with Pesticidal Activity

Pyrimidin-4-amines bearing trifluoromethyl-oxadiazole moieties () demonstrate potent pesticidal effects:

Key Insight: The trifluoromethyl-oxadiazole group in U7 enhances electrophilic reactivity, contributing to pesticidal efficacy. The target compound’s aminoethoxy and methoxyethyl groups may instead favor solubility, enabling formulation flexibility .

Substituted Pyrimidines with Aryl Groups

Aryl-substituted pyrimidines () highlight the impact of aromatic substituents on crystallography and bioactivity:

Key Insight : Aryl groups (e.g., fluorophenyl) in analogs improve membrane permeability and target binding via hydrophobic interactions, whereas the target compound’s aliphatic ethers may favor aqueous solubility .

Biological Activity

6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine is a member of the aminopyrimidine class, characterized by a pyrimidine ring with various functional groups. Its molecular formula is C₈H₁₃N₃O₂, indicating it contains eight carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The amino group can participate in nucleophilic substitutions, while the methoxyethyl group may undergo reactions typical of ethers. These interactions are crucial for modulating biochemical pathways relevant to therapeutic applications.

Biological Activities

Research has indicated that this compound may exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which align with findings from similar compounds within the aminopyrimidine class.

- Anticancer Activity : Compounds related to this compound have shown promising results in inhibiting cell growth and inducing apoptosis in various cancer models. For instance, derivatives have been evaluated for their antiproliferative effects against different cancer cell lines, demonstrating significant activity in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inhibition of β-glucuronidase : A study synthesized various 2-aminopyrimidine derivatives and assessed their inhibitory activity against β-glucuronidase. Among them, certain derivatives showed IC₅₀ values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in conditions associated with elevated β-glucuronidase activity .

- Anticancer Activity : Research on related pyrazolo[3,4-d]pyrimidines demonstrated their ability to inhibit cancer cell proliferation. These compounds were shown to modulate key signaling pathways involved in cell survival and proliferation.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of aminopyrimidine derivatives highlighted the importance of specific substituents on the pyrimidine ring for enhancing biological activity. Modifications in alkyl chain length and functional group positioning were found to significantly influence the compound's efficacy against various biological targets .

Data Table: Biological Activity Overview

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the methoxyethyl group can be introduced via alkylation using 2-methoxyethylamine under reflux with a base like triethylamine in aprotic solvents (e.g., toluene or DMF) . The aminoethoxy side chain may require protection (e.g., Boc-protection) to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical. Characterization should include:

- 1H/13C NMR to confirm substituent integration and chemical environments (e.g., methoxy protons at δ ~3.3–3.5 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm) .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]+ peaks).

- Melting point analysis to assess purity .

Advanced: How can structural data discrepancies (e.g., crystallography vs. NMR) be resolved for pyrimidine derivatives like this compound?

Methodological Answer:

Discrepancies often arise from polymorphism or dynamic conformational changes. For example, X-ray crystallography (using SHELX software ) may reveal a planar pyrimidine ring stabilized by intramolecular hydrogen bonds (e.g., N–H⋯N interactions), while NMR in solution might show flexibility in the aminoethoxy side chain. To resolve contradictions:

- Compare multiple crystalline forms (polymorphs) via single-crystal XRD .

- Use variable-temperature NMR to probe dynamic behavior in solution.

- Validate computational models (DFT or molecular dynamics) against experimental data to identify dominant conformers .

Basic: Which spectroscopic techniques are essential for verifying the regiochemistry of substituents in this compound?

Methodological Answer:

Regiochemical confirmation relies on:

- 2D NMR (COSY, HSQC, HMBC):

- HMBC correlations between pyrimidine C4 and the methoxyethyl N-atom confirm substitution at position 4 .

- NOESY can distinguish between para/meta substituents on aromatic rings.

- IR Spectroscopy: Amine N–H stretches (~3300–3500 cm⁻¹) and ether C–O–C bands (~1100–1250 cm⁻¹) validate functional groups .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., kinases or receptors). For pyrimidine derivatives, the aminoethoxy chain may hydrogen-bond to catalytic residues, while the methoxyethyl group modulates lipophilicity .

- QSAR Studies: Correlate substituent electronic properties (Hammett σ constants) with activity data from analogous compounds (e.g., pyrimidine-based EGFR inhibitors ).

- ADMET Prediction: Tools like SwissADME assess solubility (LogP) and metabolic stability, critical for lead optimization .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. For example, ATP-competitive inhibitors can be tested with a Kinase-Glo® Luminescence kit .

- Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines to assess cytotoxicity. Dose-response curves (0.1–100 µM) identify potency thresholds .

- Binding Affinity Studies: Surface plasmon resonance (SPR) quantifies direct interactions with purified proteins .

Advanced: How can synthetic by-products or impurities be minimized during scale-up?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to refine parameters (temperature, solvent, stoichiometry). For example, excess 2-methoxyethylamine may reduce dimerization by-products .

- In-line Analytics: Monitor reactions via LC-MS or FTIR to detect intermediates.

- Advanced Purification: Employ preparative HPLC or simulated moving bed (SMB) chromatography for high-purity isolation .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the pyrimidine core or hydrolysis of the methoxyethyl group.

- Hygroscopicity: The aminoethoxy group may absorb moisture; use desiccants (silica gel) in storage .

- Long-term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can structural modifications enhance solubility without compromising activity?

Methodological Answer:

- Prodrug Strategies: Introduce phosphate or acetyl groups on the aminoethoxy chain for temporary hydrophilicity .

- PEGylation: Attach polyethylene glycol (PEG) to the methoxyethyl group to improve aqueous solubility.

- Salt Formation: Use HCl or citrate salts to enhance crystallinity and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.